molecular formula C22H23NO5 B4608480 (4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B4608480
M. Wt: 381.4 g/mol
InChI Key: OWQJGKZZNAUSQJ-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that features a tetrahydropyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions to form an intermediate, which is then cyclized to form the tetrahydropyridine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of solvents to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyridine ring and multiple methoxy groups provide a versatile framework for various chemical transformations and interactions with biological targets .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-21(22(25)28-13-15-8-10-16(26-2)11-9-15)18(12-20(24)23-14)17-6-4-5-7-19(17)27-3/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQJGKZZNAUSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
(4-METHOXYPHENYL)METHYL 4-(2-METHOXYPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

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